N-[1-(1,3-benzodioxol-4-ylmethyl)piperidin-4-yl]-2-cyclopentylacetamide
Description
N-[1-(1,3-benzodioxol-4-ylmethyl)piperidin-4-yl]-2-cyclopentylacetamide is a synthetic organic compound characterized by a complex structure that includes a benzodioxole ring, a piperidine ring, and a cyclopentylacetamide moiety
Properties
IUPAC Name |
N-[1-(1,3-benzodioxol-4-ylmethyl)piperidin-4-yl]-2-cyclopentylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c23-19(12-15-4-1-2-5-15)21-17-8-10-22(11-9-17)13-16-6-3-7-18-20(16)25-14-24-18/h3,6-7,15,17H,1-2,4-5,8-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBWIEDJQYJUMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2CCN(CC2)CC3=C4C(=CC=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-benzodioxol-4-ylmethyl)piperidin-4-yl]-2-cyclopentylacetamide typically involves multiple steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Piperidine Derivative Synthesis: The piperidine ring is often introduced via a Mannich reaction, where the benzodioxole intermediate reacts with formaldehyde and a secondary amine.
Acylation: The final step involves the acylation of the piperidine derivative with cyclopentylacetyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives of the benzodioxole ring.
Reduction: Amine derivatives of the original compound.
Substitution: Various substituted piperidine derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential analgesic or anti-inflammatory effects.
Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(1,3-benzodioxol-4-ylmethyl)piperidin-4-yl]-2-cyclopentylacetamide is not fully understood, but it is believed to interact with specific molecular targets such as receptors or enzymes. The benzodioxole ring may facilitate binding to aromatic residues in proteins, while the piperidine ring could interact with polar or charged sites.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1,3-benzodioxol-4-ylmethyl)piperidin-4-yl]-2-phenylacetamide
- N-[1-(1,3-benzodioxol-4-ylmethyl)piperidin-4-yl]-2-ethylacetamide
Uniqueness
N-[1-(1,3-benzodioxol-4-ylmethyl)piperidin-4-yl]-2-cyclopentylacetamide is unique due to the presence of the cyclopentyl group, which may confer different steric and electronic properties compared to its analogs. This could result in distinct biological activities and interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
